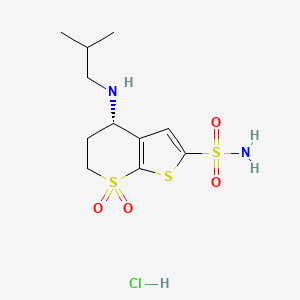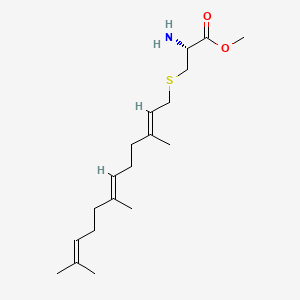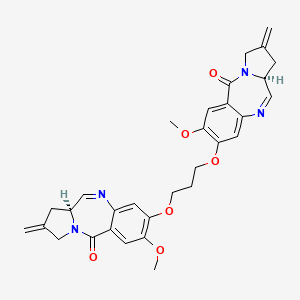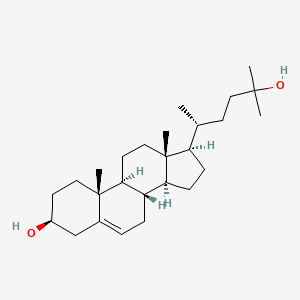
西马格司他
描述
Semagacestat is a small-molecule γ-secretase inhibitor developed by Eli Lilly and Elan for the treatment of Alzheimer’s disease. It was designed to reduce the production of amyloid-β peptides, which are implicated in the formation of amyloid plaques in the brains of Alzheimer’s patients . Despite its initial promise, clinical trials revealed that semagacestat did not improve cognitive function and was associated with adverse effects .
科学研究应用
Semagacestat has been extensively studied for its potential therapeutic applications in Alzheimer’s disease. It was the first γ-secretase inhibitor to reach Phase 3 clinical trials . Despite its failure in clinical trials, semagacestat has provided valuable insights into the role of γ-secretase in amyloid-β production and Alzheimer’s disease pathology . Additionally, semagacestat has been used in research to study the effects of γ-secretase inhibition on other cellular processes, including growth hormone secretagogue receptor activation .
作用机制
Target of Action
Semagacestat is a γ-secretase inhibitor . The primary target of Semagacestat is the γ-secretase enzyme complex . This enzyme complex is responsible for the proteolysis of the amyloid precursor protein (APP), a process that leads to the formation of amyloid-beta (Aβ) peptides .
Mode of Action
Semagacestat interacts with its target, the γ-secretase enzyme complex, by blocking its activity . This inhibition reduces the production and secretion of Aβ40 and Aβ42 peptides . The reduction in the formation of Aβ from its substrate APP represents a direct test of the amy
生化分析
Biochemical Properties
Semagacestat functions by inhibiting the γ-secretase enzyme complex, which is responsible for the proteolytic cleavage of amyloid precursor protein (APP) into Aβ peptides . By blocking this enzyme, Semagacestat reduces the production and secretion of Aβ40 and Aβ42 peptides . This interaction is crucial as it targets an upstream event in the amyloid cascade, representing a direct test of the amyloid hypothesis .
Cellular Effects
Semagacestat has been shown to influence various cellular processes. It reduces the levels of Aβ peptides in the plasma, which is consistent with its role as a γ-secretase inhibitor . It also leads to an increase in intracellular byproduct peptides and long Aβ species, which can have adverse effects on cellular function . Additionally, Semagacestat has been associated with increased ventricular volume and decreased cerebrospinal fluid phosphorylated tau (p-tau) levels .
Molecular Mechanism
At the molecular level, Semagacestat exerts its effects by binding to the γ-secretase enzyme complex, thereby inhibiting its activity . This inhibition prevents the cleavage of APP into Aβ peptides, reducing their production and secretion . Furthermore, Semagacestat has been shown to activate the growth hormone secretagogue receptor (GHS-R1a), leading to increased intracellular calcium influx and receptor internalization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Semagacestat have been observed to change over time. Initially, it reduces plasma levels of Aβ peptides, but this effect is followed by a biphasic response where plasma Aβ levels exceed baseline levels . Long-term studies have shown that Semagacestat can lead to cognitive decline, increased ventricular volume, and other adverse effects .
Dosage Effects in Animal Models
The effects of Semagacestat vary with different dosages in animal models. Higher doses have been associated with significant adverse effects, including cognitive decline and increased incidence of skin cancer . In humans, a single dose of Semagacestat has been shown to alter the cerebrospinal fluid peptidome, indicating its impact on peptide production and regulation .
Metabolic Pathways
Semagacestat is involved in the metabolic pathways related to the production of Aβ peptides. It inhibits the γ-secretase enzyme, which is responsible for the cleavage of APP into Aβ peptides . Additionally, Semagacestat has been shown to activate the GHS-R1a receptor, which is involved in various physiological functions, including energy metabolism and growth hormone secretion .
Transport and Distribution
Semagacestat is transported and distributed within cells and tissues, primarily targeting the γ-secretase enzyme complex . It has been shown to reduce plasma levels of Aβ peptides but does not significantly affect cerebrospinal fluid Aβ levels . The distribution of Semagacestat within the body can lead to various adverse effects, including increased ventricular volume and cognitive decline .
Subcellular Localization
The subcellular localization of Semagacestat is primarily within the γ-secretase enzyme complex, where it exerts its inhibitory effects . This localization is crucial for its function as it directly interacts with the enzyme responsible for the production of Aβ peptides . Additionally, Semagacestat has been shown to cause intracellular accumulation of byproduct peptides, which can have adverse effects on cellular function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of semagacestat involves multiple steps, including the formation of a dipeptide structure. The key steps include the coupling of specific amino acids and the formation of a benzazepinone ring . The reaction conditions typically involve the use of protecting groups, coupling reagents, and specific solvents to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods: Industrial production of semagacestat would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This would include the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and safety .
化学反应分析
Types of Reactions: Semagacestat undergoes various chemical reactions, including:
Oxidation: Semagacestat can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within semagacestat, potentially altering its activity.
Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of analogs with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various analogs with modified activity profiles .
相似化合物的比较
DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester): Another γ-secretase inhibitor with a different chemical structure.
LY411575: A potent γ-secretase inhibitor with a distinct mechanism of action compared to semagacestat.
Uniqueness: Semagacestat is unique in its ability to inhibit γ-secretase while also activating the growth hormone secretagogue receptor, which may contribute to its therapeutic effects . its failure in clinical trials highlights the complexity of targeting γ-secretase and the need for further research to develop effective therapies for Alzheimer’s disease .
属性
IUPAC Name |
(2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(5S)-3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl]amino]-1-oxopropan-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-11(2)16(23)18(25)20-12(3)17(24)21-15-14-8-6-5-7-13(14)9-10-22(4)19(15)26/h5-8,11-12,15-16,23H,9-10H2,1-4H3,(H,20,25)(H,21,24)/t12-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXWXXPNHIWQHW-RCBQFDQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2CCN(C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2CCN(C1=O)C)NC(=O)[C@H](C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235740 | |
| Record name | LY 450139 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425386-60-3, 866488-53-1 | |
| Record name | Semagacestat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=425386-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY 450139 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425386603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Semagacestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12463 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY 450139 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEMAGACESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YN0602W4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate](/img/structure/B1681648.png)









